molecular formula C19H26NO+ B1208872 Bibenzonium CAS No. 59866-76-1

Bibenzonium

Cat. No.: B1208872
CAS No.: 59866-76-1
M. Wt: 284.4 g/mol
InChI Key: LBRNZQRZDLLIHL-UHFFFAOYSA-N
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Description

Bibenzonium is a quaternary ammonium compound with the chemical formula C19H26NO. This compound is primarily known for its use as a cough suppressant and is often found in various pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bibenzonium typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method includes the reaction of N,N-dimethylbenzylamine with benzyl chloride under reflux conditions to yield this compound chloride. The reaction is as follows:

C6H5CH2N(CH3)2+C6H5CH2ClC6H5CH2N(CH3)2CH2C6H5Cl\text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)}_2\text{CH}_2\text{C}_6\text{H}_5\text{Cl} C6​H5​CH2​N(CH3​)2​+C6​H5​CH2​Cl→C6​H5​CH2​N(CH3​)2​CH2​C6​H5​Cl

Industrial Production Methods: Industrial production of this compound often involves large-scale quaternization reactions in continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solvents like ethanol or isopropanol is common to facilitate the reaction and improve the solubility of the reactants.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound readily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. Common reagents include sodium hydroxide and potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium carbonate in organic solvents.

Major Products:

    Oxidation: Benzyl alcohols, benzaldehydes.

    Reduction: Reduced amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Bibenzonium has a wide range of applications in scientific research:

Mechanism of Action

Bibenzonium exerts its effects primarily through its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacterial cells, making this compound a potent antimicrobial agent .

Comparison with Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning agents.

Uniqueness: Bibenzonium is unique due to its dual benzyl groups, which enhance its lipophilicity and membrane-disrupting capabilities. This structural feature distinguishes it from other quaternary ammonium compounds, providing it with superior antimicrobial efficacy .

Properties

CAS No.

59866-76-1

Molecular Formula

C19H26NO+

Molecular Weight

284.4 g/mol

IUPAC Name

2-(1,2-diphenylethoxy)ethyl-trimethylazanium

InChI

InChI=1S/C19H26NO/c1-20(2,3)14-15-21-19(18-12-8-5-9-13-18)16-17-10-6-4-7-11-17/h4-13,19H,14-16H2,1-3H3/q+1

InChI Key

LBRNZQRZDLLIHL-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2

59866-76-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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